molecular formula C17H17ClF2N2O2S B4279659 1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE

1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE

Cat. No.: B4279659
M. Wt: 386.8 g/mol
InChI Key: GSKDIYZJXBFZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2,5-difluorophenylsulfonyl group. These structural attributes contribute to its distinct chemical and physical properties, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine ring, followed by the introduction of the 5-chloro-2-methylphenyl group and the 2,5-difluorophenylsulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(5-chloro-2-methylphenyl)piperazine: Lacks the 2,5-difluorophenylsulfonyl group, resulting in different chemical and biological properties.

    1-(2,5-difluorophenylsulfonyl)piperazine: Lacks the 5-chloro-2-methylphenyl group, leading to variations in its reactivity and applications.

    4-(2,5-difluorophenylsulfonyl)piperazine: Similar structure but different substitution pattern, affecting its overall properties and uses

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2,5-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O2S/c1-12-2-3-13(18)10-16(12)21-6-8-22(9-7-21)25(23,24)17-11-14(19)4-5-15(17)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKDIYZJXBFZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE
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1-(5-CHLORO-2-METHYLPHENYL)-4-(2,5-DIFLUOROBENZENESULFONYL)PIPERAZINE

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